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molecular formula C12H18N2O2 B8564479 Ethyl 3-(2-aminophenylamino)butanoate

Ethyl 3-(2-aminophenylamino)butanoate

Cat. No. B8564479
M. Wt: 222.28 g/mol
InChI Key: BTSVUWYKVSIBLH-UHFFFAOYSA-N
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Patent
US09422292B2

Procedure details

An round bottomed flask was charged with ethyl 3-(2-aminophenylamino)butanoate (684 mg, 3.08 mmol) and a stirbar. MeOH (15 mL, 0.1 M) was added, followed by sodium methoxide (249 mg, 4.62 mmol), and the solution was stirred at reflux for 48 h. The mixture was concentrated with celite and purified by silica gel chromatography (eluting with hexanes/ethyl acetate) to yield 4-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one as an off-white amorphous solid (0.22 g, 1.25 mmol, 41%).
Quantity
684 mg
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
249 mg
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[NH:8][CH:9]([CH3:16])[CH2:10][C:11](OCC)=[O:12].C[O-].[Na+]>CO>[CH3:16][CH:9]1[CH2:10][C:11](=[O:12])[NH:1][C:2]2[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=2[NH:8]1 |f:1.2|

Inputs

Step One
Name
Quantity
684 mg
Type
reactant
Smiles
NC1=C(C=CC=C1)NC(CC(=O)OCC)C
Step Two
Name
sodium methoxide
Quantity
249 mg
Type
reactant
Smiles
C[O-].[Na+]
Step Three
Name
Quantity
15 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 h
Duration
48 h
CONCENTRATION
Type
CONCENTRATION
Details
The mixture was concentrated with celite
CUSTOM
Type
CUSTOM
Details
purified by silica gel chromatography (eluting with hexanes/ethyl acetate)

Outcomes

Product
Name
Type
product
Smiles
CC1NC2=C(NC(C1)=O)C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.25 mmol
AMOUNT: MASS 0.22 g
YIELD: PERCENTYIELD 41%
YIELD: CALCULATEDPERCENTYIELD 40.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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